molecular formula C20H15ClN4O2 B2853446 1-(3-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941953-23-7

1-(3-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2853446
CAS No.: 941953-23-7
M. Wt: 378.82
InChI Key: WJFSYOHPNPXVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15ClN4O2 and its molecular weight is 378.82. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of F2437-0254 is the vascular endothelial growth factor receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This is particularly important in the context of tumor growth, where angiogenesis provides the necessary nutrients and oxygen for tumor cells to proliferate.

Mode of Action

F2437-0254 is a high-affinity humanized anti-VEGFR-2 monoclonal antibody . It binds to VEGFR-2, inhibiting its interaction with its ligand, VEGF. This prevents the activation of the receptor and downstream signaling pathways that promote angiogenesis. As a result, the growth of new blood vessels is inhibited, which can limit the growth of tumors .

Biochemical Pathways

By inhibiting VEGFR-2, F2437-0254 disrupts the VEGF signaling pathway, which is critical for angiogenesis. This pathway involves several downstream effectors, including the PI3K/Akt and MAPK pathways, which regulate endothelial cell survival, proliferation, and migration. By blocking this pathway, F2437-0254 can reduce angiogenesis and, consequently, tumor growth .

Pharmacokinetics

The pharmacokinetics of F2437-0254 are currently under investigation. Monoclonal antibodies like F2437-0254 typically have complex pharmacokinetic profiles due to their large size and the involvement of multiple elimination pathways .

Result of Action

The inhibition of angiogenesis by F2437-0254 can limit the supply of nutrients and oxygen to tumor cells, potentially leading to tumor shrinkage . Moreover, by altering the tumor microenvironment, F2437-0254 may also enhance the efficacy of other anti-cancer therapies .

Action Environment

The action of F2437-0254, like other drugs, can be influenced by various environmental factors. For instance, the presence of other drugs could affect its pharmacokinetics and pharmacodynamics through drug-drug interactions. Additionally, patient-specific factors such as age, sex, genetic variations, and disease state can also influence the drug’s efficacy and safety . .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c21-16-6-1-4-14(10-16)12-24-17-7-3-9-23-18(17)19(26)25(20(24)27)13-15-5-2-8-22-11-15/h1-11H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFSYOHPNPXVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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